3-Chlorobenzofuro[2,3-b]pyridine: A Technical Guide to Physicochemical Properties, Synthesis, and Advanced Applications
3-Chlorobenzofuro[2,3-b]pyridine: A Technical Guide to Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary
3-Chlorobenzofuro[2,3-b]pyridine (CAS: 1424369-37-8) is an advanced heterocyclic building block characterized by the fusion of an electron-rich benzofuran with an electron-deficient pyridine ring. This unique push-pull electronic architecture, combined with the highly reactive 3-chloro orthogonal handle, makes it an indispensable intermediate in the development of high-performance organic optoelectronics—specifically Thermally Activated Delayed Fluorescence (TADF) OLEDs—and novel pharmaceutical pharmacophores.
This whitepaper synthesizes the physicochemical profile, core reactivity, and step-by-step synthetic methodologies of 3-chlorobenzofuro[2,3-b]pyridine, providing researchers with a field-proven foundation for experimental design.
Molecular Identity and Physicochemical Profile
Understanding the baseline physical properties of 3-chlorobenzofuro[2,3-b]pyridine is critical for solvent selection, purification, and downstream catalytic reactions. The rigid, planar π -conjugated system dictates its solubility and thermal stability.
| Property | Value / Description |
| Chemical Name | 3-Chlorobenzofuro[2,3-b]pyridine |
| CAS Registry Number | 1424369-37-8 |
| Molecular Formula | C₁₁H₆ClNO |
| Molecular Weight | 203.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | ≥ 98% (HPLC) |
| Solubility | Soluble in DMF, THF, Dichloromethane (DCM); Insoluble in water |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light |
Data aggregated from commercial chemical standards and [4].
Core Chemical Properties and Reactivity
The chemical utility of 3-chlorobenzofuro[2,3-b]pyridine is driven by structural causality. The molecule acts as a rigid, high-triplet-energy electron acceptor.
The Role of the 3-Chloro Handle: The chlorine atom at the 3-position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes the C-Cl bond highly susceptible to oxidative addition by Palladium (Pd) catalysts. Researchers leverage this specific site to perform Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings , appending bulky electron-donating groups (e.g., carbazole or spiro-acridine derivatives).
By selectively functionalizing the 3-position, chemists can construct Donor-Acceptor (D-A) architectures without disrupting the planar geometry of the benzofuropyridine core, which is essential for maintaining high charge mobility in solid-state films.
Experimental Workflow: Telescoped Synthesis Sequence
Traditional syntheses of fused heterocycles often suffer from low yields and require harsh conditions. However, a highly efficient, one-pot telescoped synthesis has been developed utilizing a Metalation / Negishi Cross-Coupling / SNAr sequence [2].
Causality Behind the Experimental Choices
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Why LDA at -25°C? Lithium diisopropylamide (LDA) is used for directed ortho-lithiation of the fluoropyridine precursor. The low temperature prevents premature nucleophilic attack or decomposition of the highly reactive organolithium intermediate.
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Why Transmetalate to Zinc? Organolithium species are too reactive and would attack the ester protecting groups on the coupling partner. Transmetalation with ZnCl2 tempers the reactivity, forming an organozinc halide that is perfectly tuned for Palladium-catalyzed Negishi coupling.
Step-by-Step Methodology
This protocol is designed as a self-validating system : the final intramolecular SNAr cyclization is thermodynamically driven by the formation of the aromatic benzofuran ring. If the preceding Negishi coupling fails, the cyclization cannot occur, preventing the formation of inseparable structural isomers and ensuring high purity of the final core.
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Directed ortho-Lithiation: To a solution of 2-fluoropyridine (1.2 equiv) in anhydrous THF under argon, add LDA (1.3 equiv) dropwise at -25 °C. Stir for 5 minutes.
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Zincation: Immediately add a solution of ZnCl2 in THF (1.3 equiv) to the mixture at -25 °C to form the organozinc intermediate.
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Negishi Cross-Coupling: Introduce the coupling partner, 2-bromophenyl acetate (1.0 equiv), alongside a Palladium catalyst (e.g., Pd(PPh3)4 , 2-5 mol%). Elevate the temperature to 60 °C to initiate the cross-coupling.
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Intramolecular SNAr (Cyclization): The acetate group is deprotected in situ under the basic reaction conditions, revealing a phenoxide ion. This nucleophile rapidly attacks the fluorinated position of the adjacent pyridine ring, displacing the fluoride ion and closing the benzofuran ring.
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Workup: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, and purify via silica gel flash chromatography.
Fig 1: Telescoped metalation, Negishi cross-coupling, and SNAr synthesis sequence.
Advanced Applications in Materials Science (OLEDs)
3-Chlorobenzofuro[2,3-b]pyridine is a cornerstone in the development of next-generation display technologies, specifically acting as an electron-transporting host in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PHOLEDs) .
The TADF Mechanism and ΔEST Minimization
In standard fluorescent OLEDs, 75% of the generated excitons are triplet states ( T1 ), which decay non-radiatively, capping maximum internal quantum efficiency at 25%. TADF overcomes this by enabling Reverse Intersystem Crossing (RISC) , converting dark triplet excitons back into emissive singlet excitons ( S1 ) using ambient thermal energy.
For RISC to occur efficiently, the energy gap between the singlet and triplet states ( ΔEST ) must be extremely small (< 0.1 eV). According to theoretical and experimental studies published in the , coupling the benzofuro[2,3-b]pyridine acceptor with a spiro[acridine-9,9'-xanthene] donor yields a remarkably small ΔEST of 0.07 eV [3]. This precise spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the benzofuropyridine core is the direct causal factor for highly efficient blue delayed fluorescence (~465 nm).
Fig 2: Thermally Activated Delayed Fluorescence (TADF) mechanism via Reverse Intersystem Crossing.
Furthermore, derivatives modified at the 6-position have demonstrated exceptional utility as high triplet energy bipolar host materials, achieving quantum efficiencies up to 24.3% in blue PHOLED devices [4].
Pharmaceutical Relevance
Beyond optoelectronics, the benzofuro[2,3-b]pyridine scaffold serves as a robust bioisostere for indoles and benzofurans in drug discovery. The nitrogen atom in the pyridine ring alters the hydrogen-bonding profile and lipophilicity (LogP) of the molecule, which can drastically improve the pharmacokinetic properties and target-binding affinity of analgesic, antiviral, and antibacterial candidates. The 3-chloro substituent provides a perfect synthetic vector for late-stage functionalization during Structure-Activity Relationship (SAR) optimization.
References
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Title: Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]
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Title: Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence Source: Journal of Nanoscience and Nanotechnology (PubMed) URL: [Link][2]
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Title: High Quantum Efficiency Blue Phosphorescent Organic Light-Emitting Diodes Using 6-Position-Modified Benzofuro[2,3-b]pyridine Derivatives Source: ACS Applied Materials & Interfaces URL: [Link][3]
